N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, an imidazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Imidazole Ring Formation: The imidazole ring is often formed through the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit various activities due to its structural features. It can be studied for its potential as an antimicrobial, antiviral, or anticancer agent. The presence of the oxadiazole and imidazole rings is particularly significant, as these moieties are known to interact with biological targets.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with enzymes and receptors makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methoxybenzamide
- N-[4-(4-chlorophenyl)-1H-imidazol-1-yl]methylbenzamide
- 4-methoxy-N-[4-(4-chlorophenyl)-1H-imidazol-1-yl]benzamide
Uniqueness
N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is unique due to the combination of the oxadiazole and imidazole rings within a single molecule. This dual functionality allows for a broader range of interactions with biological targets and chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-22-12-6-19(7-13-22)25(33)29-21-10-2-17(3-11-21)14-32-15-23(28-16-32)26-30-24(31-35-26)18-4-8-20(27)9-5-18/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNMYIENYHKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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